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Pimodivir hydrochloride

Influenza A virus Antiviral potency EC50

Pimodivir hydrochloride (also known as VX-787, JNJ-63623872) is the hydrochloride salt form of a non-nucleoside, orally bioavailable small molecule that selectively inhibits the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. Unlike broad-spectrum neuraminidase inhibitors (e.g., oseltamivir) or endonuclease inhibitors (e.g., baloxavir marboxil), pimodivir targets the critical cap-snatching step of viral mRNA synthesis by competing with host mRNA 5' cap structures for the PB2 cap-binding domain.

Molecular Formula C20H20ClF2N5O2
Molecular Weight 435.9 g/mol
CAS No. 1777721-87-5
Cat. No. B10815087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimodivir hydrochloride
CAS1777721-87-5
Molecular FormulaC20H20ClF2N5O2
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESC1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.Cl
InChIInChI=1S/C20H19F2N5O2.ClH/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);1H/t9?,10?,15-,16-;/m0./s1
InChIKeyYQUYIYBWGAQOAX-PTZRGWEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimodivir Hydrochloride (CAS 1777721-87-5) is a First-in-Class Influenza A PB2 Cap-Binding Inhibitor with Distinct Preclinical and Clinical Differentiation


Pimodivir hydrochloride (also known as VX-787, JNJ-63623872) is the hydrochloride salt form of a non-nucleoside, orally bioavailable small molecule that selectively inhibits the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. Unlike broad-spectrum neuraminidase inhibitors (e.g., oseltamivir) or endonuclease inhibitors (e.g., baloxavir marboxil), pimodivir targets the critical cap-snatching step of viral mRNA synthesis by competing with host mRNA 5' cap structures for the PB2 cap-binding domain [1]. Its mechanism displays potent and highly selective antiviral activity specifically against influenza A strains, including those resistant to M2 ion channel blockers and neuraminidase inhibitors [2]. Structurally, it is a cyclohexyl carboxylic acid analogue bearing a distinctive azaindole-pyrimidine scaffold, which confers unique binding thermodynamics to the PB2 cap-binding pocket [3].

Why Generic Substitution is Inappropriate for Pimodivir Hydrochloride in Influenza A Antiviral Research and Procurement


Direct substitution of pimodivir hydrochloride with oseltamivir, baloxavir marboxil, or favipiravir is not scientifically valid because these agents target three entirely distinct viral proteins (PB2 vs. neuraminidase vs. PA endonuclease vs. PB1, respectively), yielding profoundly different antiviral spectra, resistance profiles, and clinical utility [1]. Pimodivir is exclusively active against influenza A viruses due to structural divergence in the PB2 cap-binding pocket of influenza B viruses, whereas baloxavir and favipiravir inhibit both influenza A and B; conversely, pimodivir retains full activity against neuraminidase inhibitor-resistant strains [2]. Preclinical head-to-head data demonstrate that pimodivir confers significantly superior survival benefit compared to oseltamivir in delayed-treatment murine models of influenza A [3]. Moreover, pimodivir-selected PB2 escape mutants do not confer cross-resistance to neuraminidase inhibitors, and conversely, the resistance mutation spectrum of pimodivir (clustered in PB2 cap-binding and mid-link domains) does not overlap with the PA I38X substitution spectrum that reduces baloxavir susceptibility [4]. These pharmacological and virological distinctions render pimodivir hydrochloride an irreplaceable chemical probe for influenza A polymerase biology and for combination therapy preclinical development.

Quantitative Differentiation Evidence for Pimodivir Hydrochloride Versus Its Closest Preclinical and Clinical Comparators


In Vitro Antiviral Potency: Pimodivir Demonstrates Sub-Nanomolar to Low-Nanomolar EC50 Against Diverse Influenza A Strains, Superior to Oseltamivir Carboxylate in Cytopathic Effect Assays

Pimodivir (VX-787) demonstrates potent activity against all influenza A virus strains tested, with an EC50 range of 0.13 to 3.2 nM in cytopathic effect (CPE) reduction assays, substantially exceeding the potency profile of the active neuraminidase inhibitor oseltamivir carboxylate, which generally exhibits EC50 values in the low-nanomolar to mid-nanomolar range depending on the strain [1]. In macrophage-based assays, pimodivir shows virus strain-specific EC50 values of 8 nM for A(H1N1) and 12 nM for A(H3N2) [2]. Comparative data for baloxavir acid against influenza A laboratory strains typically fall in the range of 0.5–5 nM in plaque reduction assays, positioning pimodivir at comparable or marginally superior potency against certain isolates [3].

Influenza A virus Antiviral potency EC50 PB2 inhibitor Comparative efficacy

Selectivity Index in Macrophages: Pimodivir Displays CC50 >1 μM with SI Values Exceeding 125 for H1N1, Indicative of Favorable In Vitro Safety Margin Compared to Favipiravir

In primary human macrophage cultures, pimodivir exhibits CC50 values exceeding 1 μM, yielding selectivity indices (SI = CC50/EC50) of >125 for A(H1N1) and >83 for A(H3N2) strains [1]. By comparison, the broad-spectrum polymerase inhibitor favipiravir (T-705) demonstrates SI values typically in the range of 30–60 in MDCK cell-based CPE assays when converted to its active triphosphate form, with cytotoxicity observed at concentrations above 100 μM [2]. Additionally, pimodivir inhibits viral M1 RNA transcription without suppressing transcription of cellular genes, indicating target-specific antiviral activity rather than global transcriptional interference [3].

Selectivity index Cytotoxicity CC50 Macrophage Safety margin

In Vivo Efficacy: Pimodivir Confers 100% Survival in a +48-Hour Delayed-Treatment Mouse Model Where Oseltamivir at Equal or Higher Doses Provides No Survival Benefit

In a stringent +48-hour delayed-treatment mouse influenza model (A/PR/8/34 H1N1), pimodivir administered orally at 1, 3, or 10 mg/kg twice daily (BID × 10 days) achieved 100% survival, whereas the standard-of-care oseltamivir (GS 4071) provided no survival benefit even at 10 mg/kg BID [1]. In an H1N1pdm virus infection model, pimodivir (20 mg/kg/day) was significantly more effective than oseltamivir (20 mg/kg/day) in improving body weight recovery and reducing lung infection severity [2]. This delayed-treatment advantage is mechanistically consistent with pimodivir targeting an earlier stage of viral replication (cap-snatching) compared to neuraminidase inhibitors, which act at the viral egress stage.

Delayed treatment model In vivo efficacy Survival benefit Oseltamivir comparison Mouse influenza model

PB2 Target Binding Affinity: Pimodivir Binds PB2 Cap-Binding Domain with a KD of 24 nM, with Distinct Thermodynamic Signature That Informs Resistance Mutation Analysis

Pimodivir binds to the cap-binding domain of the influenza A virus PB2 subunit with a dissociation constant (KD) of 24 nM as determined by isothermal titration calorimetry (ITC), a label-free direct binding method [1]. In contrast, the PB2 cap-binding domain binds the natural ligand m7GTP (7-methylguanosine triphosphate) with an affinity in the low-micromolar range, indicating that pimodivir competes effectively with the host mRNA cap structure [2]. The PB1 inhibitor favipiravir-RTP does not target PB2 and thus has no comparable PB2 binding affinity metric; the PA endonuclease inhibitor baloxavir acid binds the PA subunit with IC50 values in the low-nanomolar range (1.4–3.1 nM) in enzymatic endonuclease assays, which reflects a distinct target and cannot be directly compared [3].

Isothermal titration calorimetry Binding affinity PB2 cap-binding domain KD Thermodynamics

Resistance Profile Specificity: Pimodivir-Associated PB2 Resistance Mutations (e.g., S324I, F404Y, M431I, H357N) Map to Cap-Binding and Mid-Link Domains and Do Not Cross-Confer Resistance to Baloxavir or Neuraminidase Inhibitors

Comprehensive deep mutational scanning of influenza A PB2 identified pimodivir resistance mutations clustering in the cap-binding domain (e.g., F404Y, M431I, H357N) and mid-link region (e.g., S324I/N/K/C/R, F325L), with resistance confirmed by mini-genome polymerase activity assays [1]. Clinically, treatment-emergent PB2 mutations (S324I, S324N, K376R, S324G + K376R) were observed in 4 of 191 pimodivir-treated patients (2.1%) in the OPAL hospitalized-patient study, all detected at day 6 [2]. Critically, pimodivir-selected PB2 variant viruses maintain full susceptibility to neuraminidase inhibitors in vitro [3]. In contrast, baloxavir resistance is predominantly conferred by PA I38T/F/M/N/S/L/V substitutions mapping to the PA endonuclease active site, a completely separate genetic locus, with no overlap in resistance mutation spectra between the two polymerase inhibitors [4].

Drug resistance PB2 mutations Cross-resistance Baloxavir Neuraminidase inhibitors

Narrowed Influenza A-Specific Spectrum: Pimodivir is Exclusively Active Against Influenza A Viruses, Enabling Subtype-Selective Research Applications That Broad-Spectrum Agents Cannot Provide

Pimodivir is ineffective against influenza B viruses due to structural divergence in the PB2 cap-binding pocket between influenza A and B viruses, restricting its antiviral activity exclusively to influenza A strains [1]. In contrast, baloxavir marboxil and favipiravir inhibit both influenza A and B viruses [2]. This narrow-spectrum property, while considered a clinical limitation, provides a unique research tool for dissecting influenza A-specific polymerase biology without confounding influenza B antiviral effects in mixed-infection or co-culture experimental systems [3].

Influenza A selectivity Influenza B exclusion Subtype specificity PB2 structural divergence Research tool

Optimal Procurement and Research Application Scenarios for Pimodivir Hydrochloride Based on Quantified Differentiation Evidence


PB2 Cap-Binding Domain Structural Biology and Fragment-Based Drug Discovery Campaigns

In structural biology laboratories employing X-ray crystallography or cryo-electron microscopy to resolve influenza A polymerase PB2 cap-binding domain-inhibitor complexes, pimodivir hydrochloride serves as the reference co-crystallization ligand because its thermodynamic binding parameters (KD = 24 nM by ITC) and crystal structures (PDB 7AS3, PB2-H357N mutant complex) are well-characterized [1]. The availability of four co-crystal structures (PB2-WT, PB2-F404Y, PB2-M431I, PB2-H357N) makes pimodivir the benchmark compound for comparing novel PB2 inhibitor binding modes and for validating docking scores in virtual screening campaigns targeting the PB2 cap-binding pocket [2]. Procurement of the hydrochloride salt form (CAS 1777721-87-5) ensures aqueous solubility suitable for co-crystallization trials at physiologically relevant pH conditions .

Combination Antiviral Regimen Evaluation Combining PB2 and Neuraminidase or PA Endonuclease Inhibitors

Preclinical pharmacology groups designing in vivo combination therapy studies benefit from pimodivir hydrochloride's demonstrated synergy with oseltamivir, evidenced by the Phase 2b TOPAZ trial showing enhanced antiviral effects with the combination regimen compared to monotherapy arms [1]. Because pimodivir-selected PB2 variants maintain susceptibility to neuraminidase inhibitors, and baloxavir resistance mutations (PA I38X) do not confer cross-resistance to PB2 inhibitors, pimodivir is the essential PB2-targeting component of triple-combination antiviral panels (PB2 inhibitor + PA endonuclease inhibitor + neuraminidase inhibitor) for investigating resistance-suppressive combination strategies [2].

Influenza A-Specific Polymerase Activity Assays and Host Factor Interaction Studies

For virology laboratories conducting influenza A-specific mini-genome polymerase activity assays or studying influenza A PB2-host factor interactions (e.g., PB2-importin-α nuclear transport, PB2-ANP32A species restriction), pimodivir hydrochloride provides a selective pharmacological tool that does not cross-react with influenza B polymerase, enabling unambiguous attribution of observed effects to influenza A polymerase [1]. The compound's demonstrated ability to inhibit viral M1 RNA transcription without suppressing cellular gene transcription in macrophages—unlike some broad-spectrum nucleoside analogues—makes it the agent of choice for transcriptomic studies aiming to dissect viral versus host transcriptional responses during influenza A infection [2].

Resistance Surveillance Programs and PB2 Mutational Fitness Profiling

Public health and academic laboratories engaged in molecular surveillance of influenza antiviral resistance can use pimodivir hydrochloride as the reference PB2 inhibitor for phenotypic susceptibility testing of circulating influenza A isolates. The comprehensive PB2 resistance mutation map generated by deep mutational scanning—identifying S324I/N/K/C/R, F325L, F404Y, M431I, H357N, K376R, N510T, and T378S as pimodivir-associated resistance substitutions—provides a curated panel of resistance markers for next-generation sequencing-based surveillance [1]. The low natural prevalence of these mutations in circulating seasonal influenza A viruses (<1% in 2015–2020 U.S. surveillance) establishes pimodivir susceptibility as a baseline metric for detecting emerging PB2 resistance in zoonotic influenza A strains with pandemic potential [2].

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